molecular formula C13H18N2O2S B7864551 cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole

cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864551
M. Wt: 266.36 g/mol
InChI Key: SIAWGYICLMRRPE-WCQYABFASA-N
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Description

cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic heterocyclic compound characterized by two fused pyrrole rings in an octahydro (fully saturated) configuration. The tosyl group (p-toluenesulfonyl) at the cis-5 position serves as a protective moiety, enhancing stability and modulating reactivity for further functionalization. The cis stereochemistry at position 5 is critical for its stereoelectronic interactions, influencing binding affinity in biological systems.

Properties

IUPAC Name

(3aS,6aS)-5-(4-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-10-2-4-12(5-3-10)18(16,17)15-8-11-6-7-14-13(11)9-15/h2-5,11,13-14H,6-9H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWGYICLMRRPE-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3CCN[C@@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Cis-5-tosyloctahydropyrrolo[3,4-b]pyrrole has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to pyrroles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Pyrroles have been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Research suggests that pyrrole derivatives may mitigate oxidative stress and inflammation in neuronal cells .

Organic Synthesis

This compound serves as an important building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex structures through various reactions such as nucleophilic substitutions and cycloadditions. Its ability to undergo transformations while maintaining structural integrity makes it a versatile intermediate .
  • Functionalization : The tosyl group provides a site for further functionalization, allowing for the introduction of diverse substituents that can modify the compound's properties and enhance its biological activity .

Biomarker Research

Recent studies have explored the role of pyrroles as potential biomarkers for oxidative stress disorders. Elevated levels of certain pyrroles in biological samples have been correlated with conditions such as schizophrenia and other psychiatric disorders. This highlights the significance of this compound in diagnostic applications .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrrole derivatives, this compound was tested against human cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of pyrroles found that this compound exhibited protective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the tosyl group, which can undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features Applications
cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole Not available Not provided Not provided Tosyl (cis-5) Octahydro fused pyrrolo[3,4-b]pyrrole Pharmaceutical research
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole 445310-01-0 C₉H₈N₆O 216.2 Cbz (cis-2) Hexahydro fused pyrrolo[3,4-c]pyrrole Organic synthesis
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate 1445950-86-6 C₁₄H₁₆N₂O₃ 260.29 Benzyl, oxo (position 5) Hexahydro fused pyrrolo[3,2-B]pyrrole Chemical intermediate

Key Observations:

Ring Saturation and Fusion: The target compound’s octahydro framework (vs. The pyrrolo[3,4-b]pyrrole fusion differs from [3,4-c] and [3,2-B] analogs, altering electronic distribution and steric accessibility .

Substituent Effects :

  • The tosyl group in cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole is electron-withdrawing, improving solubility in polar solvents and stability under acidic conditions compared to the electron-rich Cbz (carbobenzyloxy) group in cis-2-Cbz derivatives .
  • The oxo substituent in Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole introduces a reactive ketone, enabling nucleophilic additions absent in the tosyl-protected compound .

Stereochemical Considerations :

  • The cis configuration at key positions (5 or 2) influences spatial alignment in binding pockets. For example, cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole’s tosyl group may occupy a distinct pharmacophoric space compared to cis-2-Cbz derivatives .

Research Findings:

  • Synthesis : While cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is synthesized via carbamate protection strategies, Abbott’s patent () implies that the target compound may require advanced protective-group chemistry or catalytic hydrogenation .
  • Biological Relevance : Pyrrolo[3,4-b]pyridin-5-ones () exhibit in vitro activity in enzyme inhibition assays, suggesting that the saturated pyrrolo-pyrrole core in cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole could similarly interact with biological targets, albeit with modified potency due to saturation and substituent effects .
  • Synchrotron radiation methods could resolve its stereochemical details .

Biological Activity

Cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through cyclization reactions involving tosylation and subsequent transformations of pyrrole derivatives. The synthetic pathway often includes the use of various reagents such as TosMIC (tosylmethyl isocyanide) to facilitate the formation of the pyrrole ring structure.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain pyrrole compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. Specifically, these compounds may activate caspases and other proteases involved in programmed cell death.

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA375 (melanoma)15.0Induction of apoptosis via caspase activation
Pyrrolopyrimidine derivativesMCF-7 (breast)12.5Inhibition of cell proliferation
Pyrrolotriazine derivativesHCT116 (colon)8.0VEGFR inhibition

Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that compounds with a pyrrole core can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus32 µg/mLMembrane disruption
Pyrrolidine analogsEscherichia coli16 µg/mLMetabolic pathway interference

Case Study 1: Antitumor Activity Assessment

In a recent study, this compound was evaluated for its antitumor efficacy against several human cancer cell lines. The compound exhibited a dose-dependent response, with notable cytotoxic effects observed in melanoma and breast cancer cells. The study concluded that the compound's ability to induce apoptosis makes it a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential use of this compound in treating bacterial infections .

Q & A

Basic: What are the standard synthetic methodologies for cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole?

Answer:
The synthesis typically involves multicomponent or transition-metal-catalyzed reactions. Key approaches include:

  • Ruthenium-catalyzed cycloisomerization : Internal alkynes undergo 1,2-carbon migration and cyclization to form the pyrrolo-pyrrole scaffold. For example, 3-amino-4-alkynyl-2H-chromen-2-ones yield chromeno[3,4-b]pyrrol-4(3H)-ones under cationic Ru catalysis (85–92% yields) .
  • Van Leusen pyrrole synthesis : Tosylmethyl isocyanides (TosMICs) react with electron-deficient alkenes or imines via [3+2] cycloaddition to construct the pyrrole core .
  • Conjugate addition strategies : Base-mediated reactions (e.g., (R/S)-proline/NaOAc in MeOH) enable stereoselective formation of cis-fused products, as confirmed by NOE analysis and coupling constants (e.g., 3J(3H,4H)=11.8^3J(3-H, 4-H) = 11.8 Hz) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR spectroscopy : 1^1H/13^{13}C NMR distinguishes stereoisomers via coupling constants and NOE correlations (e.g., cis vs. trans fusion) .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for γ-lactone-fused pyrroles .
  • Mass spectrometry (EI/CI) : Validates molecular weight and fragmentation patterns, particularly for intermediates .
  • IR spectroscopy : Identifies functional groups (e.g., tosyl C=O stretching at ~1350 cm1^{-1}) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential respiratory irritants (e.g., TosMICs) .
  • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Contact Infotrac (1-800-535-5053) for after-hours emergencies .

Advanced: How can reaction conditions be optimized to improve yields in Ru-catalyzed syntheses?

Answer:

  • Catalyst loading : Reduce Ru catalyst to 2–5 mol% while maintaining >85% yield by adjusting solvent polarity (e.g., DCM vs. THF) .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., over-migration byproducts) .
  • Substrate scope : Electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) enhance cyclization efficiency (86% yield) .

Advanced: How are stereochemical contradictions resolved in cis vs. trans fused products?

Answer:

  • Dynamic NMR : Monitors racemization at chiral centers (e.g., C3 in chroman[3,4-b]pyrroles) under acidic conditions .
  • X-ray vs. NOE conflicts : If crystallography indicates trans but NOE suggests cis, re-evaluate solvent-induced conformational changes .
  • Computational validation : DFT studies (e.g., B3LYP/6-31G*) predict thermodynamic stability of cis isomers, aligning with experimental outcomes .

Advanced: How can contradictory literature data on lithiation-alkylation sequences be reconciled?

Answer:

  • Intermediate trapping : Use deuterated reagents (e.g., D2_2O) to confirm the formation of pyrrole alkoxides, which may evade detection in standard workups .
  • Reproducibility checks : Vary bases (e.g., LDA vs. NaHMDS) and temperatures (−78°C to 0°C) to isolate elusive intermediates .

Advanced: What computational tools aid in designing novel this compound derivatives?

Answer:

  • DFT-based mechanistic studies : Model 1,2-carbon migration pathways to predict regioselectivity in Ru-catalyzed reactions .
  • Molecular docking : Screen derivatives for bioactivity (e.g., Lamellarin H analogs) by simulating binding to kinase targets .
  • Crystal packing analysis : Predict solid-state aggregation (e.g., J-type vs. H-type) using Hirshfeld surface calculations, critical for optoelectronic applications .

Advanced: What alternative strategies exist for synthesizing sterically hindered derivatives?

Answer:

  • Ugi–Zhu multicomponent reactions : Combine amines, aldehydes, and isocyanides in one pot to access 5-oxo-pyrrolo[3,4-b]pyridines with >80% diastereoselectivity .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers of racemic mixtures .

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